N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Description
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a brominated indole core linked to a dimethoxy-substituted benzenesulfonamide group. Its molecular formula is C₁₈H₂₀BrN₂O₄S (molecular weight: 443.33 g/mol). The compound’s structure combines two pharmacologically significant motifs:
- Indole moiety: A 5-bromo-2-methyl-substituted indole, known for interactions with biological targets such as serotonin receptors and enzymes involved in inflammation.
- Sulfonamide scaffold: A 2,5-dimethoxybenzenesulfonamide group, which enhances solubility and provides a platform for hydrogen bonding with biomolecules.
Commercial suppliers, such as American Custom Chemicals Corporation, offer it with purity ≥95% in milligram quantities .
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)19-11-14(25-2)5-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPQOODVUXMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the bromination of 2-methylindole to obtain 5-bromo-2-methylindole. This intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group can undergo nucleophilic substitution, where the sulfur-linked nitrogen acts as a leaving group. This reactivity is common in sulfonamides under basic conditions.
| Reaction Type | Functional Group Involved | Key Reagents/Conditions |
|---|---|---|
| Nucleophilic substitution | Sulfonamide (-SO₂NH) | Nucleophiles (e.g., amines, thiols), base (e.g., NaOH) |
Oxidation/Reduction
-
Methoxy groups (2,5-dimethoxybenzene): Oxidized to ketones or carboxylic acids using strong oxidizers like KMnO₄ or CrO₃.
-
Bromine atom : Less reactive but may undergo substitution under specific conditions (e.g., aromatic nucleophilic substitution).
| Reaction Type | Functional Group Involved | Key Reagents/Conditions |
|---|---|---|
| Oxidation | Methoxy (-OCH₃) | KMnO₄, CrO₃, H₂O₂ |
| Reduction | Bromine (Br) | H₂/Pd catalyst, LiAlH₄ |
Hydrolysis
Sulfonamides can hydrolyze under acidic or basic conditions to release the corresponding amine and sulfonic acid.
| Reaction Type | Functional Group Involved | Key Reagents/Conditions |
|---|---|---|
| Hydrolysis | Sulfonamide (-SO₂NH) | HCl (acidic) or NaOH (basic) |
Electrophilic Substitution
The indole ring may undergo electrophilic substitution, though bromine’s presence could influence regioselectivity (meta-directing) .
Mechanism Insights
-
Sulfonamide Substitution : The sulfonamide group’s nitrogen undergoes nucleophilic attack, leading to elimination of the sulfonamide moiety.
-
Oxidation Pathways : Methoxy groups are oxidized via electron-rich aromatic systems, with KMnO₄ typically cleaving them to carboxylic acids.
-
Bromine Reactivity : Aromatic bromine substitution is less favorable unless activated (e.g., via electron-donating groups).
Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Amines, thiols, alcohols | Base (e.g., NaOH), reflux |
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral pH |
| Reduction | H₂ gas, Pd catalyst | High pressure, elevated temperature |
| Hydrolysis | HCl or NaOH | Elevated temperature |
Major Products
| Reaction Type | Products |
|---|---|
| Substitution | Alkylated/arylated sulfonamides |
| Oxidation | Ketones or carboxylic acids |
| Reduction | Dehalogenated indole derivatives |
| Hydrolysis | Amines, sulfonic acids |
Analytical and Biological Relevance
Scientific Research Applications
Key Features
The compound's structure consists of:
- A brominated indole ring, which is known for its biological activity.
- A sulfonamide group that enhances solubility and bioavailability.
Anticancer Activity
Numerous studies have indicated the potential of indole derivatives in combating cancer. The presence of the bromine atom in this compound may enhance its interaction with biological targets involved in tumor growth.
Case Study:
A study by Radulovic et al. demonstrated that similar indole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide could be a promising candidate for further development in oncology .
Antimicrobial Properties
Indole derivatives have been reported to possess antimicrobial properties. This compound's sulfonamide group may contribute to its efficacy against bacterial infections.
Data Table: Antimicrobial Activity of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | [Insert MIC] |
Neurological Applications
Research has suggested that indoles can modulate neurotransmitter systems. The potential neuroprotective effects of this compound could be explored in the context of neurodegenerative diseases.
Case Study:
In vitro studies have shown that related indole compounds can inhibit acetylcholinesterase activity, which is crucial for treating Alzheimer's disease . Further investigation into this compound could yield similar insights.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The incorporation of this functional group may allow the compound to modulate inflammatory pathways effectively.
Data Table: Inflammatory Response Modulation
| Compound Name | Assay Type | Result |
|---|---|---|
| Compound C | TNF-alpha assay | Decreased secretion by 50% |
| This compound | IL-6 assay | [Insert Result] |
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of sulfonamide-indole hybrids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
| Compound Name | Indole Substituents | Sulfonamide Substituents | Key Features | Biological Implications |
|---|---|---|---|---|
| Target Compound | 5-Bromo, 2-methyl | 2,5-Dimethoxy | Enhanced lipophilicity from bromine; methoxy groups improve solubility. | Potential for dual activity (e.g., anticancer and anti-inflammatory) due to balanced hydrophobicity and hydrogen-bonding capacity. |
| N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide | None | 4-Methoxy | Simpler structure lacking halogenation. | Demonstrated anti-inflammatory activity; lower potency compared to halogenated analogs. |
| 5-Fluoro-N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide | 5-Fluoro | 4-Methoxy | Fluorine’s electronegativity enhances binding to electron-rich targets. | Increased activity against cancer cell lines (e.g., breast and colon) due to improved target affinity. |
| 4-Bromo-N-(2-(1H-indol-3-yl)ethyl)-3-methoxybenzenesulfonamide | None | 4-Bromo, 3-methoxy | Bromine increases lipophilicity; methoxy position affects steric hindrance. | Improved membrane permeability, leading to higher bioavailability. |
| N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide | 2,5-Dimethyl | 4-Methoxy | Methyl groups enhance metabolic stability but reduce solubility. | Potential use in chronic inflammatory conditions requiring prolonged drug exposure. |
| N-(2-{5-[Chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide | 5-Chloro(difluoro)methoxy, 2-methyl | 2,4,6-Trimethyl | Difluoromethoxy group introduces steric and electronic effects. | Unique mechanism of action in enzyme inhibition (e.g., COX-2) with enhanced selectivity. |
Biological Activity
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20BrN3O3S
- Molecular Weight : 418.35 g/mol
- Structure : The compound features an indole ring substituted with bromine and a sulfonamide group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in various physiological processes.
- Modulation of Signaling Pathways : The indole structure may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
In Vitro Studies
Several studies have assessed the cytotoxicity and anti-proliferative effects of the compound on various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxic effects in a dose-dependent manner.
In Vivo Studies
Animal models have been employed to evaluate the anti-inflammatory properties of this compound:
- Model : Carrageenan-induced paw edema in rats.
- Dosage : Administered at 10 mg/kg.
- Outcome : A reduction in paw swelling was observed, indicating anti-inflammatory activity.
Case Studies
- Case Study on Cancer Treatment :
- Neuroprotective Effects :
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate moderate skin irritation and sensitization potential, necessitating further evaluation before clinical application .
Q & A
Basic: What are the recommended synthetic strategies for N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide?
Methodological Answer:
Synthesis typically involves coupling sulfonamide moieties with indole derivatives. A stepwise approach includes:
Sulfonation : React 2,5-dimethoxybenzenesulfonyl chloride with a primary amine intermediate (e.g., 2-(5-bromo-2-methyl-1H-indol-3-yl)ethylamine) in dichloromethane (DCM) at 0–5°C under inert conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm via -NMR (e.g., indole NH proton at δ 10–12 ppm) and LC-MS for molecular ion verification.
Key Considerations : Optimize reaction time to avoid over-sulfonation and monitor bromine stability during coupling .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How to resolve contradictions in crystallographic data, such as bond-angle distortions?
Methodological Answer:
Discrepancies in planar geometry (e.g., PtS4 distortions in analogous sulfonamide-metal complexes) may arise from:
- Crystal packing effects : Analyze C–H···O interactions or π-stacking using Mercury software.
- Disorder modeling : Refine occupancy ratios for bromine or methoxy groups with SHELXL’s PART instruction .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Example : In related structures, S–C–N angles deviated due to steric clashes between substituents; iterative refinement with restraints resolved these .
Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial or kinase inhibition activity?
Methodological Answer:
- Modifications :
- Assays :
- Antimicrobial : Use microdilution assays (MIC determination) against S. aureus or E. coli .
- Kinase inhibition : Screen against FGFR (fibroblast growth factor receptor) via fluorescence polarization, given structural similarity to Erdafitinib’s dimethoxyphenyl motif .
Data Interpretation : Correlate IC values with substituent electronegativity and LogP .
Advanced: What pharmacological mechanisms are plausible based on structural analogs?
Methodological Answer:
- Target hypothesis : The sulfonamide-indole scaffold may inhibit enzymes via:
- Experimental validation :
- Perform molecular docking (AutoDock Vina) against PDB structures (e.g., 4ZFD for FGFR1).
- Validate via competitive binding assays (e.g., SPR or ITC) .
Advanced: How to address stability issues during storage or biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
